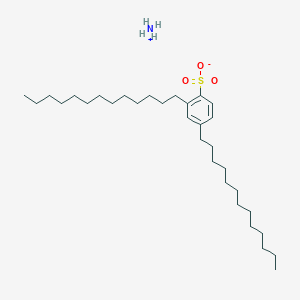

azanium;2,4-di(tridecyl)benzenesulfonate

Description

Overview of Anionic Surfactants and Their Structural Diversity in Colloidal Systems

Anionic surfactants are amphiphilic molecules possessing a negatively charged headgroup and a hydrophobic tail. This dual nature allows them to adsorb at interfaces, such as air-water or oil-water, and to self-assemble in bulk solution to form micelles. Their structure can be widely varied, which in turn dictates their function in colloidal systems. arxiv.org The hydrophobic tail can be a linear or branched alkyl chain, an alkylbenzene, or other nonpolar moieties. The hydrophilic headgroup is typically a sulfonate, sulfate (B86663), carboxylate, or phosphate (B84403) group. wikipedia.org This structural diversity allows for the fine-tuning of properties like surface tension reduction, foaming, wetting, and emulsification, making them indispensable in a vast array of products and processes, from household detergents to industrial formulations. wikipedia.orgwikipedia.org

The performance of anionic surfactants is influenced by factors such as the length and branching of the alkyl chain, the nature and position of the hydrophilic group, and the type of counterion. arxiv.org In colloidal systems, these surfactants play a crucial role in stabilizing dispersions, creating emulsions, and modifying the surface properties of particles.

Specific Context of Branched and Di-substituted Alkylbenzenesulfonates in Colloid and Surface Science

Branched alkylbenzenesulfonates (BAS) were first introduced in the 1930s and saw widespread use due to their excellent performance in hard water and superior foaming capabilities compared to traditional soaps. wikipedia.org The branching in the alkyl chain, however, rendered them less biodegradable, leading to environmental concerns and a shift towards linear alkylbenzene sulfonates (LAS) in many consumer products. wikipedia.org

Despite this, branched and di-substituted alkylbenzenesulfonates continue to be of significant interest in colloid and surface science for specific applications where their unique properties are advantageous. The presence of two alkyl chains on the benzene (B151609) ring, as in di-substituted alkylbenzenesulfonates, significantly impacts their molecular geometry and packing at interfaces. This can lead to enhanced surface activity and different aggregation behaviors compared to their single-chain counterparts. The positioning of these alkyl groups (ortho, meta, or para to the sulfonate group) also influences their physicochemical properties. mdpi.com

Research Significance of Azanium;2,4-di(tridecyl)benzenesulfonate in Advanced Materials and Processes

The specific compound, this compound, belongs to the class of long-chain di-substituted alkylbenzenesulfonate surfactants. The "azanium" counterion indicates that it is the ammonium (B1175870) salt of 2,4-di(tridecyl)benzenesulfonic acid. The presence of two long tridecyl chains suggests a highly hydrophobic character, which can lead to very low critical micelle concentrations (CMC) and a strong tendency to adsorb at interfaces.

While specific research on this compound is not widely published, the broader class of di-substituted and branched alkylbenzenesulfonates is being explored for several advanced applications:

Enhanced Oil Recovery (EOR): These surfactants are investigated for their ability to lower the interfacial tension between oil and water, which is a critical factor in mobilizing trapped oil in reservoirs. Their stability in high-salinity and high-temperature conditions is a key area of research. nih.gov

Advanced Cleaning Formulations: The unique packing and surface activity of di-substituted alkylbenzenesulfonates can provide superior cleaning performance in specialized industrial and institutional cleaners.

Emulsion Polymerization: They can act as emulsifiers in the synthesis of polymers, controlling particle size and stability of the resulting latex.

Agrochemicals: Their surfactant properties are utilized in the formulation of pesticides and herbicides to improve wetting and spreading on plant surfaces. wikipedia.org

The study of this compound and similar molecules contributes to a deeper understanding of structure-property relationships in surfactants, paving the way for the design of new molecules with tailored functionalities for advanced material and process development.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Estimated) | Azanium;2,4-didodecylbenzenesulfonate chemsrc.com | Azanium;2,4-dinonylbenzenesulfonate chemsrc.com |

| CAS Number | 81611-39-4 | 81611-36-1 | 81611-37-2 |

| Molecular Formula | C32H59NO3S | C30H55NO3S | C24H43NO3S |

| Molecular Weight ( g/mol ) | ~553.9 | 511.84 | 427.68 |

| Boiling Point (°C at 760 mmHg) | > 600 (Decomposes) | 634.3 | Not Available |

| Flash Point (°C) | > 300 | 337.4 | Not Available |

| LogP (Predicted) | > 12 | 11.26 | 8.92 |

Note: The data for this compound is estimated based on trends observed in homologous series of alkylbenzenesulfonates. Actual experimental values may vary.

Research Findings on Related Compounds

Research on long-chain alkylbenzene sulfonates provides insights into the expected behavior of this compound. Studies on linear alkylbenzene sulfonates (LAS) have shown that increasing the alkyl chain length generally leads to a decrease in the critical micelle concentration (CMC) and an increase in surface activity. nih.gov

For instance, the interaction of LAS with divalent cations like Ca²⁺ has been shown to significantly reduce the CMC. nih.gov This is a crucial consideration for applications in hard water or in geological formations with high mineral content. The presence of two long alkyl chains in this compound is expected to further enhance this effect, making it a potent surfactant even at very low concentrations.

Molecular dynamics simulations on similar surfactant systems have revealed that the orientation and packing of the molecules at interfaces are highly dependent on the structure of the hydrophobic tail. semanticscholar.org The two tridecyl chains in the 2 and 4 positions of the benzene ring would likely lead to a bulky structure that could create a less ordered but highly effective interfacial film for reducing interfacial tension.

Structure

2D Structure

Properties

CAS No. |

81611-39-4 |

|---|---|

Molecular Formula |

C32H61NO3S |

Molecular Weight |

539.9 g/mol |

IUPAC Name |

azanium;2,4-di(tridecyl)benzenesulfonate |

InChI |

InChI=1S/C32H58O3S.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-27-28-32(36(33,34)35)31(29-30)26-24-22-20-18-16-14-12-10-8-6-4-2;/h27-29H,3-26H2,1-2H3,(H,33,34,35);1H3 |

InChI Key |

XJGRYQGNKQEMIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])CCCCCCCCCCCCC.[NH4+] |

Origin of Product |

United States |

Synthesis Strategies for Di Tridecylbenzenesulfonate Analogues

Methodologies for Sulfonation of Alkylated Benzene (B151609) Rings

The introduction of a sulfonic acid group (-SO3H) onto an alkylated benzene ring is a critical step in the synthesis of alkylbenzene sulfonates. This reaction is a type of electrophilic aromatic substitution. numberanalytics.com

The most common method for sulfonation involves treating the alkylated benzene with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), also known as oleum. chemistrysteps.comlibretexts.org The active electrophile in this reaction is believed to be either SO₃ itself or the protonated form, +SO₃H. chemistrysteps.com The highly polar nature of the sulfur-oxygen bonds in sulfur trioxide makes the sulfur atom very electrophilic and susceptible to attack by the electron-rich benzene ring. libretexts.orgyoutube.com

The general mechanism proceeds as follows:

The π electrons of the alkylated benzene ring attack the sulfur atom of the SO₃ molecule.

This forms a resonance-stabilized carbocation intermediate known as a sigma complex. numberanalytics.com

A base, such as the HSO₄⁻ ion, removes a proton from the carbon atom where the SO₃ group is attached, restoring the aromaticity of the ring and yielding the alkylbenzenesulfonic acid. youtube.com

An important characteristic of sulfonation is its reversibility. libretexts.org By treating the benzenesulfonic acid with hot aqueous acid, the sulfonic acid group can be removed. chemistrysteps.comlibretexts.org This reversibility can be exploited in synthesis to act as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. chemistrysteps.comlibretexts.org

| Sulfonating Agent | Reaction Conditions | Electrophile | Reference |

| Fuming Sulfuric Acid (Oleum) | Warming for 20-30 minutes | SO₃ or +SO₃H | chemistrysteps.comlibretexts.org |

| Concentrated Sulfuric Acid | Heating under reflux for several hours | SO₃ | libretexts.org |

Alkylation Approaches for Introducing Di-tridecyl Chains onto the Benzene Moiety

The introduction of one or more alkyl chains onto a benzene ring is most commonly achieved through the Friedel-Crafts alkylation reaction. libretexts.org This reaction involves treating benzene with an alkyl halide (in this case, a tridecyl halide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The catalyst assists in the formation of a carbocation from the alkyl halide, which then acts as the electrophile and is attacked by the benzene ring. libretexts.org

However, the Friedel-Crafts alkylation has several limitations, particularly when dealing with long alkyl chains like tridecyl groups:

Carbocation Rearrangement: Primary carbocations, which would be formed from a 1-halotridecane, are unstable and prone to rearranging to more stable secondary carbocations. youtube.comyoutube.com This results in a branched alkyl chain on the benzene ring instead of a linear one. youtube.com

Polyalkylation: The initial alkylation product is more reactive than benzene itself because alkyl groups are activating. This can lead to the addition of multiple alkyl groups to the same benzene ring. youtube.com While in the case of di-tridecylbenzene this is the desired outcome, controlling the position and extent of alkylation can be challenging.

To overcome the issue of carbocation rearrangement and achieve linear alkyl chains, a two-step alternative involving Friedel-Crafts acylation followed by reduction is often employed. youtube.com

Friedel-Crafts Acylation: An acyl chloride (R-COCl) is used instead of an alkyl halide. The resulting acylium ion (R-CO⁺) is resonance-stabilized and does not undergo rearrangement. This reaction produces a ketone (an acylbenzene).

Reduction: The ketone is then reduced to the desired alkyl group. Common reduction methods include the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

The synthesis of a di-tridecylbenzene would require controlling the stoichiometry of the reactants to favor dialkylation or separating the dialkylated product from a mixture of mono- and poly-alkylated products. Theoretical studies have shown that the reactivity in the alkylation of benzene with olefins increases with the length of the olefin chain. rsc.org

| Alkylation Method | Reagents | Key Features | Reference |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Prone to carbocation rearrangement and polyalkylation. | libretexts.orgyoutube.com |

| Friedel-Crafts Acylation followed by Reduction | Acyl chloride, AlCl₃; then reduction (e.g., H₂/Pd) | Avoids rearrangement, yielding linear alkyl chains. | youtube.com |

Counterion Exchange Reactions for Azanium Salt Formation

The final step in the synthesis of azanium;2,4-di(tridecyl)benzenesulfonate is the formation of the ammonium (B1175870) (azanium) salt. After sulfonation, the product is in the form of a sulfonic acid (R-SO₃H). This acid is typically neutralized with a base to form a salt. While sodium hydroxide (B78521) is commonly used to produce sodium alkylbenzene sulfonates, an ammonium salt can be formed by using an ammonium source. wikipedia.org

A process for preparing an alkylbenzene sulfonate surfactant with an ammonium counterion involves using a neutralizing agent to form the desired salt. google.com This can be achieved by direct neutralization of the sulfonic acid with ammonia (B1221849) or an ammonium hydroxide solution.

Alternatively, if a different salt (e.g., a sodium salt) has already been formed, a counterion exchange reaction can be performed. Ion exchange is a process where an ion on a solid support (an ion exchanger) is swapped for an ion in a solution. sigmaaldrich.com To replace a sodium ion with an ammonium ion, one could pass a solution of the sodium alkylbenzene sulfonate through a cation exchange resin that has been charged with ammonium ions. The sodium ions would be retained by the resin, and the ammonium ions would be released into the solution to associate with the sulfonate anion. sigmaaldrich.com The selectivity of the ion exchange process depends on the relative affinities of the different counterions for the ion exchanger. sigmaaldrich.com

Design Principles for Tailored Alkylbenzenesulfonate Molecular Architectures

The molecular architecture of alkylbenzene sulfonates is intentionally designed to achieve specific properties, primarily for their function as surfactants. taylorandfrancis.com Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. taylorandfrancis.com In this compound, the di-tridecylbenzene portion is the hydrophobic "tail," and the azanium sulfonate group is the hydrophilic "head."

Key design principles include:

Alkyl Chain Length and Branching: The length and branching of the alkyl chains (the hydrophobic tail) significantly influence the surfactant's properties. Longer chains generally increase hydrophobicity. Historically, highly branched alkylbenzene sulfonates were produced, but they were found to be poorly biodegradable. wikipedia.org This led to the development of linear alkylbenzene sulfonates (LAS), which are more environmentally friendly. wikipedia.orgthinkingthroughsoil.studio The presence of two tridecyl chains in the target molecule creates a very large and bulky hydrophobic group, which would strongly affect its aggregation behavior and cleaning performance.

Position of the Phenyl Group: The point of attachment of the benzene ring to the alkyl chain also affects the surfactant's properties, such as its Krafft point (the temperature at which surfactant solubility dramatically increases). wikipedia.org

The synthesis of analogues with varying alkyl chain lengths, degrees of branching, and different counterions allows for the fine-tuning of these properties for specific applications. nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net

Interfacial Phenomena of Di Tridecylbenzenesulfonate Systems

Interfacial Tension Behavior at Liquid-Liquid and Air-Liquid Interfaces

The structure of a surfactant molecule, particularly its hydrophobic and hydrophilic components, dictates its behavior at interfaces. For azanium;2,4-di(tridecyl)benzenesulfonate, the two tridecyl chains provide significant hydrophobicity, while the benzenesulfonate (B1194179) group with the azanium counter-ion acts as the hydrophilic head.

Dynamic and Equilibrium Interfacial Tension Measurements

Dynamic and equilibrium interfacial tension (IFT) are key parameters for evaluating surfactant performance. Dynamic IFT refers to the change in interfacial tension over time as surfactant molecules adsorb to a newly formed interface, while equilibrium IFT is the steady-state value. For dialkylbenzene sulfonates, studies have shown they can significantly lower the IFT between crude oil and water, often to ultra-low values (less than 10⁻² mN/m), particularly when used in formulations with co-surfactants or alkalis. moeveglobal.comgoogle.com

Research on similar dialkylbenzene sulfonate systems indicates that the equilibrium surface and interfacial tensions decrease as the surfactant concentration increases up to the critical micelle concentration (CMC). bohrium.com The CMC is the concentration at which surfactant monomers in solution begin to form aggregates called micelles.

Table 1: Representative Interfacial Tension Data for a Commercial Dialkylbenzene Sulfonate Formulation (Formulation A)

| NaOH, WT % | Interfacial Tension, mN/m |

|---|---|

| 0.6 | 0.7 x 10⁻³ |

| 1.0 | 4.6 x 10⁻³ |

| 1.2 | 1.3 x 10⁻³ |

| 1.4 | 7.4 x 10⁻³ |

This data is for a dialkylbenzene sulfonate produced by a specific invention and is used here for illustrative purposes. google.com

Influence of Alkyl Chain Branching and Length on Interfacial Activity

The length and branching of the alkyl chains in a surfactant molecule have a profound effect on its interfacial activity. Generally, increasing the length of the alkyl chains enhances the hydrophobicity of the surfactant, which can lead to a lower CMC and greater efficiency in reducing surface tension. researchgate.net Studies on various alkylbenzene sulfonates have shown that foamability and foam stability are enhanced with increasing surfactant concentration, which increases the number of surfactant molecules adsorbed at the air-water interface. researchgate.net However, branching in the hydrocarbon chain can decrease foamability and foam stability. researchgate.net

For dialkylbenzene sulfonates, the presence of two long alkyl chains, such as the tridecyl groups in the subject compound, would be expected to create a bulky hydrophobic structure. This structure can influence how the molecules pack at an interface, affecting the interfacial tension. Research on isomeric 2,5-dialkyl benzene (B151609) sulfonates has shown that differences in the branched-chain structure can influence their effectiveness in reducing surface and interfacial tensions. bohrium.com

Adsorption Kinetics and Thermodynamics at Interfaces

The adsorption of surfactant molecules at solid-liquid and liquid-liquid interfaces is a dynamic process governed by kinetics and thermodynamics.

Adsorption Mechanisms on Solid Substrates (e.g., Mineral Surfaces, Carbonaceous Materials)

The adsorption of anionic surfactants like alkylbenzene sulfonates onto mineral surfaces is influenced by the surface charge of the mineral and the solution chemistry. In general, anionic surfactants will have a stronger affinity for positively charged mineral surfaces. The adsorption of linear alkylbenzene sulfonates (LAS) on carboxyl-modified multi-walled carbon nanotubes has been shown to follow the Freundlich isotherm model, indicating a heterogeneous distribution of adsorption sites on the surface. nih.gov The adsorption kinetics for LAS on these materials at concentrations below the CMC followed a pseudo-second-order model. nih.gov

Competitive Adsorption in Multi-component Systems

In many practical applications, surfactants exist in mixtures with other components, leading to competitive adsorption at interfaces. The presence of multiple surface-active species can lead to complex behaviors. For instance, in a mixture of anionic surfactants, the species that more effectively reduces the surface potential will have a competitive advantage in adsorption. nih.gov Studies on mixed fluorocarbon and hydrocarbon anionic surfactants have shown that when both are present, they compete for surface sites, which can lead to a reduction in the total surfactant adsorption compared to the individual components. nih.gov

Molecular Orientation and Packing Density at Interfacial Layers

The orientation and packing of surfactant molecules at an interface are crucial for their function. The bulky nature of the two tridecyl chains in this compound would likely result in a less ordered packing at the interface compared to linear single-chain surfactants. This can influence the rigidity of the interfacial film and its ability to lower interfacial tension. The packing density of surfactant monolayers is a key parameter that can be controlled to tune the properties of the interface. semanticscholar.org

Spectroscopic Probes for Interfacial Structure

Spectroscopic techniques are powerful tools for gaining molecular-level information about the structure and orientation of surfactant molecules at interfaces. Techniques such as Sum Frequency Generation (SFG) vibrational spectroscopy are particularly well-suited for this purpose as they are inherently interface-specific.

In systems of similar branched-chain alkylbenzene sulfonates, molecular dynamics simulations have been employed to predict the orientation of the surfactant molecules at an oil-water interface. aip.orgaip.orgresearchgate.netresearchgate.net These simulations suggest that the bulky di-tridecyl chains would preferentially orient themselves towards the non-polar phase (e.g., oil or air), while the polar sulfonate headgroup remains in the aqueous phase. The benzene ring would likely adopt a tilted orientation with respect to the interface, influenced by factors such as packing density and interactions with neighboring molecules. aip.orgaip.orgresearchgate.netresearchgate.net

SFG spectroscopy could be used to experimentally probe these orientations. By tuning the incident laser frequencies to match the vibrational modes of specific chemical groups within the di-tridecylbenzenesulfonate molecule (e.g., C-H stretches of the alkyl chains, aromatic C-H or C=C stretches of the benzene ring, and S=O stretches of the sulfonate group), one can obtain a vibrational spectrum of the molecules at the interface. The intensity and polarization of the SFG signals are directly related to the number density and average orientation of the probed molecular groups. For instance, SFG has been effectively used to study the charging state and molecular arrangement of polystyrene sulfonate at the air-water interface when interacting with cationic surfactants. arxiv.org It has also been instrumental in identifying reactive intermediates on surfaces in catalysis studies involving benzene. nih.govnih.gov

A hypothetical SFG study on this compound at an air-water interface might yield data similar to that presented in Table 1, which is based on typical vibrational frequencies for the constituent chemical groups.

Table 1: Hypothetical Vibrational Frequencies for SFG Analysis of Di-tridecylbenzenesulfonate at an Interface

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Information Gained |

| Alkyl Chains (-CH₂, -CH₃) | Symmetric & Asymmetric Stretches | 2850 - 2960 | Ordering and conformation of the tridecyl chains. |

| Benzene Ring | C-H Stretch | 3000 - 3100 | Orientation of the aromatic ring at the interface. |

| Benzene Ring | C=C Stretch | 1450 - 1600 | Indication of the presence and potential interactions of the ring. |

| Sulfonate Group (-SO₃⁻) | Symmetric & Asymmetric Stretches | 1030 - 1080 & 1150 - 1230 | Hydration state and orientation of the polar headgroup. |

This table is illustrative and based on general spectroscopic correlations, not on specific experimental data for this compound.

By analyzing the polarization dependence of these peaks, the average tilt angles of the alkyl chains and the benzene ring relative to the interface normal could be determined, providing a detailed picture of the interfacial molecular structure.

Neutron Reflectivity Studies of Adsorbed Films

Neutron reflectivity is another powerful technique for characterizing thin films and adsorbed layers at interfaces. It is particularly sensitive to the isotopic composition of the material, making it ideal for studying systems containing hydrogen and deuterium. By selectively deuterating parts of the surfactant molecule or the solvent, one can create contrast and highlight different components of the interfacial layer.

While specific neutron reflectivity studies on this compound are not readily found, the technique has been widely applied to other surfactant and polymer systems to determine key structural parameters of adsorbed films. These parameters include the film thickness, density (related to solvent penetration), and surface coverage (area per molecule).

In a hypothetical neutron reflectivity experiment, one could study the adsorption of this compound from a deuterated water (D₂O) solution onto a smooth, flat surface, such as a silicon wafer. By measuring the reflectivity profile as a function of the neutron momentum transfer, a scattering length density (SLD) profile perpendicular to the interface can be obtained. This profile provides detailed information about the structure of the adsorbed layer.

For example, a study could be designed to determine the thickness of the adsorbed monolayer or bilayer, and how this thickness changes with the bulk surfactant concentration. By selectively deuterating the tridecyl chains, one could precisely determine their extent into the non-aqueous phase or their degree of interdigitation in a bilayer structure. Table 2 presents a hypothetical data set that could be obtained from such an experiment.

Table 2: Hypothetical Neutron Reflectivity Data for an Adsorbed Film of Di-tridecylbenzenesulfonate

| Bulk Concentration (mM) | Adsorbed Layer Thickness (Å) | Area per Molecule (Ų) | Solvent Fraction in Film (%) |

| 0.01 | 25 ± 2 | 120 ± 5 | 15 ± 3 |

| 0.05 | 28 ± 2 | 105 ± 5 | 12 ± 2 |

| 0.10 | 30 ± 2 | 95 ± 4 | 10 ± 2 |

| 0.50 | 31 ± 2 | 92 ± 4 | 9 ± 2 |

This table is for illustrative purposes and represents the type of data that can be obtained from neutron reflectivity experiments. The values are not based on actual measurements for this compound.

The data in such a table would allow for the determination of the point at which a complete monolayer is formed (indicated by the leveling off of the area per molecule) and provide insights into the packing efficiency and solvation of the adsorbed film.

Self Assembly Behaviors of Azanium;2,4 Di Tridecyl Benzenesulfonate in Aqueous Media

Micellization Properties and Critical Micelle Concentration (CMC)

The formation of micelles is a hallmark of surfactant behavior in dilute solutions. It is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). beloit.edu Below the CMC, azanium;2,4-di(tridecyl)benzenesulfonate molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate into spherical or spheroidal aggregates called micelles. beloit.edu In these micelles, the hydrophobic tridecyl tails are sequestered in the core, away from the aqueous medium, while the hydrophilic azanium benzenesulfonate (B1194179) headgroups form a charged outer corona, interacting favorably with water.

The CMC for a double-chain surfactant like this compound is expected to be significantly lower than that of its single-chain counterparts. For instance, a double-tailed surfactant was found to have a CMC more than an order of magnitude lower than a similar single-tailed surfactant. This increased tendency to form micelles is due to the greater hydrophobicity imparted by the two long alkyl chains.

Several physicochemical factors can significantly influence the micellization process of this compound, affecting both the CMC and the stability of the resulting micelles. These factors are crucial for controlling the self-assembly process and tailoring the properties of the surfactant solution for specific applications.

| Factor | Influence on Micelle Formation and Stability |

| Molecular Structure | The presence of two long tridecyl chains greatly increases the hydrophobicity, leading to a lower CMC compared to single-chain or shorter-chain surfactants. The branched nature of the di(tridecyl) substitution on the benzene (B151609) ring also influences the packing of the molecules within the micelle. |

| Temperature | Temperature can have a complex effect on the CMC of ionic surfactants. For some, the CMC may decrease with increasing temperature up to a certain point. The Krafft temperature, the temperature at which the surfactant's solubility equals its CMC, is a critical parameter; below this temperature, micelles do not form. For long-chain surfactants, the Krafft temperature can be well above room temperature. nih.govmdpi.com |

| Electrolytes | The addition of salts to the aqueous solution can lower the CMC and increase the size of the micelles. The added ions can reduce the electrostatic repulsion between the charged sulfonate headgroups in the micellar corona, thereby promoting aggregation at lower surfactant concentrations. |

| Counterion (Azanium) | The nature of the counterion (in this case, azanium, NH₄⁺) influences the degree of its binding to the micelle surface. This, in turn, affects the electrostatic repulsion between the headgroups and can modulate the CMC and micelle size. |

The aggregation number, which is the average number of surfactant molecules in a single micelle, and the shape of the micelles are key parameters that describe the micellar system. For double-chain surfactants like this compound, the significant volume of the hydrophobic tails can lead to the formation of non-spherical micelles, such as ellipsoidal or cylindrical structures, even at concentrations just above the CMC.

The shape and size of the aggregates are governed by the geometric packing parameter, which relates the volume of the hydrophobic part, the area of the headgroup at the micelle-water interface, and the critical length of the hydrophobic chains. Due to the two tridecyl chains, this surfactant likely has a larger packing parameter, favoring the formation of aggregates with lower curvature, such as vesicles or rod-like micelles, over simple spherical micelles.

Formation and Structural Diversity of Higher-Order Supramolecular Assemblies

With increasing concentration above the CMC, this compound can form a variety of more complex, ordered structures known as higher-order supramolecular assemblies. The transition between these different structures is driven by changes in concentration, temperature, and the presence of additives.

A key feature of double-chain surfactants is their propensity to form vesicles. nih.govnih.gov Vesicles are spherical or ellipsoidal structures composed of one or more concentric bilayers. In these bilayers, the surfactant molecules are arranged in a tail-to-tail fashion, with the hydrophilic headgroups facing the inner and outer aqueous environments. This arrangement creates a closed, hollow structure that can encapsulate aqueous solutions.

The formation of stable vesicles from this compound is highly probable due to the geometric constraints imposed by its two long alkyl chains. nih.gov The flexibility of the tridecyl chains is a prerequisite for the formation of stable bilayer structures that can curve and close to form vesicles. nih.gov The stability of these vesicles can be influenced by factors such as temperature and the addition of electrolytes. nih.gov In some cases, a transition from micelles to vesicles can be induced by changes in concentration or external stimuli. rsc.org

At higher concentrations, the self-assembled aggregates of this compound can pack into ordered, long-range structures known as lyotropic liquid crystalline phases. ucm.es These phases exhibit properties intermediate between those of a liquid and a solid crystal. The specific type of liquid crystalline phase formed depends on the surfactant concentration and temperature.

Common liquid crystalline phases for surfactants include:

Hexagonal Phase (H₁): Composed of cylindrical micelles packed in a hexagonal array.

Cubic Phase (V₁): Consists of spherical or short rod-like micelles arranged in a cubic lattice.

Lamellar Phase (Lα): Characterized by parallel bilayers of surfactant molecules separated by layers of water. whiterose.ac.ukresearchgate.net

Given its double-chain structure, this compound is particularly expected to form a lamellar phase at higher concentrations. whiterose.ac.uk In this phase, the bilayers can extend over long distances, creating a layered, anisotropic structure. The transition between different liquid crystalline phases, or from an isotropic solution to a liquid crystalline phase, can be induced by changes in temperature or concentration. uu.nl The addition of electrolytes like sodium sulfate (B86663) has been shown to favor the transition from micellar solutions to lamellar phases at lower concentrations for similar alkylbenzene sulfonate surfactants. whiterose.ac.uk

Self-Assembly at Solid-Liquid Interfaces and Nanostructure Formation

The self-assembly of this compound is not limited to the bulk aqueous solution but also occurs at interfaces, such as the boundary between a solid surface and the aqueous solution. The adsorption of surfactant molecules onto a solid surface can lead to the formation of various surface aggregates, significantly modifying the properties of the surface.

The adsorption process is driven by interactions between the surfactant molecules and the solid substrate. For a charged surfactant like this compound, electrostatic interactions will play a key role, alongside hydrophobic interactions. On a hydrophilic surface, the surfactant may initially adsorb with its charged headgroup facing the surface. As the concentration increases, the adsorbed molecules can form surface aggregates, such as hemimicelles (micelle-like structures on the surface) or admicelles (adsorbed bilayers). nih.gov

The structure of these adsorbed layers depends on several factors, including the nature of the solid surface, the surfactant concentration, and the solution conditions. wiley.com The formation of a well-ordered monolayer or multilayer of this compound on a solid substrate can be used to create nanostructured surfaces with tailored properties, such as controlled wettability or lubrication. The principles of self-assembly at liquid-solid interfaces are fundamental to applications in areas like detergency, mineral flotation, and the fabrication of nanomaterials. nih.gov

Information regarding the self-assembly behavior of this compound is not available in the public domain.

Extensive searches for scientific literature and data on the chemical compound "this compound" have yielded no specific results regarding its self-assembly behaviors in aqueous media, formation of self-assembled monolayers (SAMs), or its use in template-directed self-assembly processes.

The compound name suggests an ammonium (B1175870) salt of 2,4-di(tridecyl)benzenesulfonic acid. "Azanium" is the standard IUPAC nomenclature for the ammonium cation (NH₄⁺). While the self-assembly of various other dialkylbenzenesulfonate surfactants is a documented field of study, no publications pertaining to the specific 2,4-di(tridecyl) isomer were found.

Similarly, searches for the corresponding acid, "2,4-di(tridecyl)benzenesulfonic acid," and its potential to form Langmuir films or other self-assembled structures did not provide any relevant data. A PubChem entry exists for a structural isomer, 2,3-di(tridecyl)benzenesulfonic acid, but it lacks any associated experimental or research data.

Due to the absence of any research findings on "this compound," it is not possible to generate the requested article with the specified detailed content and data tables. The scientific community has not, to date, published any studies that would allow for a comprehensive and accurate discussion of its self-assembly properties as outlined.

Emulsion Science and Stabilization Mechanisms by Di Tridecylbenzenesulfonate Surfactants

Mechanisms of Emulsion Formation and Droplet Size Control

The primary function of azanium;2,4-di(tridecyl)benzenesulfonate in emulsion formation is to lower the interfacial tension between the oil and water phases. This reduction in energy makes the creation of a large interfacial area, which is characteristic of emulsions with fine droplets, thermodynamically more favorable. The amphiphilic nature of the surfactant, with its hydrophilic head and hydrophobic tails, enables it to adsorb at the oil-water interface, creating a protective film around the dispersed droplets.

The control of droplet size is a critical factor in determining the ultimate properties and stability of an emulsion. Smaller droplet sizes generally lead to more stable emulsions due to reduced gravitational separation and increased Brownian motion. wur.nl The efficiency of droplet size reduction is influenced by the concentration of the di-tridecylbenzenesulfonate surfactant and the energy input during the emulsification process (e.g., high-pressure homogenization or ultrasonication). The branched structure of the di-tridecyl chains can influence the packing of the surfactant molecules at the interface, which in turn affects the curvature of the interfacial film and, consequently, the resulting droplet size. While specific data for di-tridecylbenzenesulfonate is limited, studies on related alkylbenzene sulfonates show that the molecular geometry of the surfactant is a key determinant of interfacial properties and emulsion characteristics.

Emulsion Stability Against Coalescence, Flocculation, and Ostwald Ripening

Once an emulsion is formed, it is thermodynamically unstable and will eventually break down through various mechanisms. The role of this compound is to provide kinetic stability by creating a robust barrier that hinders these processes.

Coalescence: This is the process where two or more droplets merge to form a single, larger droplet. The surfactant layer created by di-tridecylbenzenesulfonate at the droplet interface acts as a mechanical barrier that prevents the droplets from fusing when they collide.

Flocculation: This involves the aggregation of droplets into clusters without the rupture of the individual droplet interfaces. While the droplets remain distinct, flocculation can be a precursor to coalescence and can also lead to creaming or sedimentation.

Ostwald Ripening: This phenomenon is observed in polydisperse emulsions, where larger droplets grow at the expense of smaller ones. wur.nlnih.gov This occurs because smaller droplets have a higher Laplace pressure and thus a slightly higher solubility of the dispersed phase in the continuous phase. Molecules of the dispersed phase then diffuse from the smaller droplets through the continuous phase and deposit onto the larger droplets. The presence of a dense surfactant film can inhibit Ostwald ripening by creating a barrier to this mass transfer.

The effectiveness of the surfactant film in preventing droplet coalescence is largely determined by its rheological properties, specifically its elasticity and viscosity.

Interfacial Elasticity: A high interfacial elasticity, also known as the Gibbs-Marangoni effect, is crucial for emulsion stability. When two droplets approach each other, the interfacial film between them thins. This localized expansion of the interface leads to a temporary decrease in the surfactant concentration and a corresponding increase in interfacial tension in that region. This gradient in interfacial tension induces a flow of surfactant molecules from areas of high concentration to the thinned area, which drags underlying liquid with it, thus promoting drainage of the film and preventing rupture. Studies on various alkylbenzene sulfonates have shown that the structure of the hydrophobic tails significantly influences the dilational elasticity of the interfacial film. pku.edu.cnresearchgate.netmdpi.comnih.govsemanticscholar.orgmdpi.com

Interfacial Viscosity: A high interfacial viscosity can also contribute to emulsion stability by dampening droplet collisions and slowing down the rate of film drainage between approaching droplets. The bulky and branched nature of the di-tridecyl groups in this compound likely contributes to a higher interfacial viscosity due to increased intermolecular interactions within the interfacial layer.

Table 1: Interfacial Properties of Alkylbenzene Sulfonates

| Surfactant Type | Key Structural Feature | Observed Effect on Interfacial Properties |

|---|---|---|

| Di-heptylbenzene sulfonate | Long, linear alkyl chains | Increased dilational elasticity with chain length |

| Tri-substituted alkylbenzene sulfonates | Branched alkyl chains | Strong interactions between chains dominate at the surface |

This compound provides stability through a combination of electrostatic and steric repulsion, a mechanism known as electrosteric stabilization. ethz.chresearchgate.net

Electrostatic Stabilization: As an anionic surfactant, the benzenesulfonate (B1194179) head group is negatively charged in aqueous solutions. This charge creates an electrical double layer around each droplet. When two droplets approach each other, their electrical double layers overlap, resulting in a repulsive force that prevents them from coming into close contact and coalescing. ulprospector.com This mechanism is particularly effective in aqueous systems. ulprospector.com

Steric Stabilization: The two long tridecyl chains extend from the droplet surface into the continuous phase. When droplets get close enough for these chains to overlap, there is an unfavorable increase in the local osmotic pressure and a restriction of the conformational freedom of the chains. This creates a repulsive force, known as steric hindrance, that keeps the droplets apart. This mechanism is effective in both aqueous and non-aqueous systems.

Influence of Systemic Variables on Emulsion Performance and Stability

The performance of this compound as an emulsifier is highly dependent on the conditions of the system, such as the presence of electrolytes, temperature, and pH.

The addition of electrolytes, such as salts, can have a significant impact on the stability of emulsions stabilized by ionic surfactants.

Screening of Electrostatic Repulsion: The addition of electrolytes to the aqueous phase compresses the electrical double layer around the droplets. This screening effect reduces the range and magnitude of the electrostatic repulsion between droplets, which can lead to increased flocculation and coalescence. nih.govmurdoch.edu.aunih.gov

Effect of Ion Valency: Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺) are much more effective at screening the negative charge of the sulfonate head groups than monovalent cations (e.g., Na⁺, K⁺) at the same molar concentration. mdpi.com This is described by the Schulze-Hardy rule. Therefore, the presence of multivalent ions can significantly decrease emulsion stability.

Interfacial Tension Reduction: In some cases, the addition of electrolytes can enhance the adsorption of the surfactant at the interface, leading to a further reduction in interfacial tension. nih.gov However, this effect is often overshadowed by the reduction in electrostatic repulsion.

Table 2: Effect of Electrolytes on Emulsion Stability

| Electrolyte Parameter | General Effect on Emulsions Stabilized by Anionic Surfactants |

|---|---|

| Increasing Concentration | Decreases electrostatic repulsion, potentially leading to instability. |

This table represents general principles for anionic surfactants.

Temperature and pH are critical parameters that can alter both the properties of the surfactant and the interactions between the emulsion components.

Synergistic Effects in Mixed Surfactant-Stabilized Emulsions

The practice of employing a combination of different surfactants to stabilize emulsions is a well-established strategy in formulation science. This approach often leads to synergistic effects, where the performance of the mixture surpasses the sum of the individual components. In the context of di-tridecylbenzenesulfonate surfactants, such as this compound, synergistic interactions with other surfactants are pivotal in enhancing emulsion stability and performance. This section explores the detailed research findings related to these synergistic phenomena.

The primary advantage of using mixed surfactant systems lies in the ability to fine-tune the hydrophilic-lipophilic balance (HLB) of the emulsifier layer at the oil-water interface. The combination of an anionic surfactant like a di-tridecylbenzenesulfonate with a non-ionic or another anionic surfactant allows for the creation of a more robust and stable interfacial film. This enhanced stability is often attributed to a more compact packing of surfactant molecules at the interface, which reduces interfacial tension and provides a stronger barrier against droplet coalescence.

Research into mixed surfactant systems containing alkylbenzene sulfonates has demonstrated significant improvements in emulsion properties. For instance, the addition of a non-ionic surfactant to an anionic alkylbenzene sulfonate system can lead to a considerable reduction in the critical micelle concentration (CMC) of the mixture. This indicates that fewer surfactant molecules are required to achieve the necessary reduction in surface tension for emulsification, making the system more efficient.

Moreover, the molecular geometry of di-tridecylbenzenesulfonate, with its two long alkyl chains, plays a crucial role in these synergistic interactions. These double-chain surfactants can exhibit superior emulsifying properties compared to their single-chain counterparts. When combined with other surfactants, they can create a densely packed interfacial layer that enhances the mechanical strength of the emulsion film, thereby improving its stability against physical stressors.

Studies on similar di-alkylbenzene sulfonates have shown that their interaction with other surfactants can be quantified by parameters such as the interaction parameter (β), which provides insight into the nature and strength of the molecular interactions in the mixed micelles and at the interface. A negative value for this parameter typically indicates a synergistic interaction.

The following data tables, compiled from research on analogous mixed surfactant systems, illustrate the typical synergistic effects observed.

Table 1: Critical Micelle Concentration (CMC) of Mixed Surfactant Systems

| Surfactant System | Individual CMC (mmol/L) | Mixed System CMC (mmol/L) | Synergistic Effect |

| Di-alkylbenzene Sulfonate / Non-ionic Surfactant | 0.8 / 0.5 | 0.3 | Strong |

| Di-alkylbenzene Sulfonate / Anionic Surfactant | 0.8 / 1.2 | 0.6 | Moderate |

This table demonstrates the reduction in the critical micelle concentration when a di-alkylbenzene sulfonate is mixed with a non-ionic or another anionic surfactant, indicating a synergistic interaction that leads to more efficient micelle formation.

Table 2: Interfacial Tension (IFT) of Mixed Surfactant Systems at the Oil-Water Interface

| Surfactant System | IFT (mN/m) - Individual Components | IFT (mN/m) - Mixed System |

| Di-alkylbenzene Sulfonate / Non-ionic Surfactant | 5.2 / 7.8 | 2.1 |

| Di-alkylbenzene Sulfonate / Anionic Surfactant | 5.2 / 6.5 | 3.5 |

This table illustrates the significant reduction in interfacial tension achieved by using a mixed surfactant system compared to the individual components, which is a key factor in the formation of stable emulsions.

Table 3: Emulsion Stability (Creaming Index %) over Time

| Surfactant System | Stability at 24h | Stability at 72h |

| Di-alkylbenzene Sulfonate alone | 85% | 70% |

| Non-ionic Surfactant alone | 80% | 65% |

| Mixed Di-alkylbenzene Sulfonate / Non-ionic System | 98% | 95% |

This table highlights the enhanced long-term stability of an emulsion stabilized by a mixed surfactant system, as indicated by a lower creaming index over time compared to emulsions stabilized by the individual surfactants.

Theoretical and Computational Studies of Azanium;2,4 Di Tridecyl Benzenesulfonate Systems

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations are powerful computational tools used to study the motion and interaction of atoms and molecules over time. bohrium.com For surfactants like azanium;2,4-di(tridecyl)benzenesulfonate, MD simulations offer molecular-level insights into processes such as adsorption at interfaces and the formation of larger aggregates, which are fundamental to their function. eco-vector.com These simulations can model systems under various conditions, helping to predict and explain macroscopic properties based on molecular behavior. bohrium.com

MD simulations are instrumental in revealing how dialkylbenzenesulfonate molecules arrange themselves at interfaces, such as an oil-water or air-water interface. Simulations of analogous surfactants, like sodium dodecylbenzenesulfonate (SDBS), show that at an interface, the molecules orient themselves with their hydrophobic alkyl chains penetrating the non-polar phase (e.g., oil or air) while the hydrophilic sulfonate headgroups remain in the aqueous phase. jlu.edu.cn

The two tridecyl chains of this compound would be expected to create a significant hydrophobic footprint, leading to strong adsorption at non-polar interfaces. MD simulations can quantify key parameters that describe this packing behavior.

Table 1: Key Parameters from MD Simulations for Interfacial Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| Contact Angle | The angle where a liquid-vapor interface meets a solid surface. It quantifies the wettability of a solid surface by a liquid. | Simulations can predict how the surfactant alters the wettability of mineral or rock surfaces, which is crucial for applications like enhanced oil recovery. frontiersin.org |

| Interfacial Tension (IFT) | The force per unit length existing at the interface between two immiscible liquid phases. | MD simulations calculate the reduction in IFT caused by surfactant adsorption, a primary mechanism of detergency and emulsification. jlu.edu.cn |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | RDF analysis can reveal the specific interactions between the sulfonate headgroup, the azanium counter-ion, water molecules, and ions on a substrate. jlu.edu.cn |

| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | MSD calculations help determine the self-diffusion coefficient of the surfactant molecules at the interface and in the bulk solution. frontiersin.org |

Simulations of SDBS on surfaces like kaolinite (B1170537) and kerogen have shown that the surfactant can significantly alter wetting characteristics, even inducing a reversal from oil-wet to water-wet conditions. frontiersin.org A similar, potent effect would be anticipated for the larger di(tridecyl)benzenesulfonate anion.

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules spontaneously assemble into aggregates like micelles or vesicles. wikipedia.org MD simulations can model the entire process, from dispersed monomers to fully formed aggregates. For a typical anionic surfactant, this involves the hydrophobic tails clustering together to minimize contact with water, while the hydrophilic headgroups form the outer surface of the aggregate. rsc.org

For certain surfactants, including linear alkylbenzenesulfonates (LAS), a transition from spherical or cylindrical micelles to more complex bilayer structures like vesicles can occur. nih.gov This transition is often induced by changes in the solution environment, such as the addition of salts (especially divalent cations) or co-surfactants. nih.govpku.edu.cn Vesicles are hollow, spherical structures with a bilayer membrane, capable of encapsulating aqueous solutions. nih.gov

Studies on LAS have demonstrated that the addition of Ca²⁺ and Mg²⁺ ions can trigger a spontaneous transition from micelles to vesicles. nih.gov It is hypothesized that the divalent cations bridge the anionic sulfonate headgroups, reducing electrostatic repulsion and altering the molecular packing parameter to favor bilayer formation.

Table 2: Conceptual Model of Micelle-to-Vesicle Transition in Dialkylbenzenesulfonate Systems

| Condition | Dominant Aggregate | Driving Force | Expected Observation in Simulation |

|---|---|---|---|

| Low Surfactant Concentration (below CMC) | Monomers | Entropy of mixing | Surfactant molecules are freely dispersed in the solution. |

| High Surfactant Concentration (above CMC) | Micelles | Hydrophobic effect; minimization of tail-water contact | Spontaneous formation of spherical or elongated clusters with hydrophobic cores. rsc.org |

| Addition of Divalent Cations (e.g., Ca²⁺) | Vesicles | Headgroup charge screening and bridging by cations, altering molecular packing | Aggregates transform from micelles into larger, hollow, bilayered spheres. nih.gov |

Quantum Chemical Calculations for Molecular Interactions and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, molecular geometry, and interaction energies of molecules. scispace.com These methods are essential for studying the fundamental forces that govern surfactant behavior at the atomic level.

DFT is a computational method used to investigate the electronic structure of many-body systems. rsc.org It is particularly useful for modeling the interaction between a surfactant molecule and a substrate surface (e.g., a mineral, metal oxide, or polymer). By calculating the adsorption energy, DFT can predict how strongly the surfactant will bind to the surface.

For an ionic surfactant like this compound, DFT calculations can elucidate the nature of the bond between the sulfonate headgroup and the surface. The calculations can differentiate between physisorption (driven by weaker van der Waals forces) and chemisorption (involving the formation of chemical bonds).

DFT studies on analogous systems, such as the interaction of sulfonate-containing molecules with various surfaces, reveal key electronic properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can explain charge transfer processes during adsorption. scispace.com The molecular electrostatic potential (MESP) map identifies the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule, indicating likely sites for interaction. The sulfonate group, being electron-rich, is a primary site for interaction with cationic sites on a substrate.

Table 3: Representative DFT-Calculated Interaction Parameters for Surfactant-Substrate Systems

| Parameter | Description | Typical Findings for Anionic Surfactants |

|---|---|---|

| Adsorption Energy (E_ads) | The energy released when a molecule adsorbs onto a surface. A more negative value indicates stronger binding. | DFT calculations show that anionic headgroups bind strongly to positively charged or Lewis acidic sites on mineral surfaces. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. It relates to the chemical reactivity and stability of the molecule. | A smaller gap generally implies higher reactivity. This can be used to compare the reactivity of different surfactant isomers. scispace.com |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | BDE calculations can assess the chemical stability of the surfactant molecule and its susceptibility to degradation. scispace.com |

| Charge Transfer Analysis | Quantifies the amount of electronic charge transferred between the surfactant and the substrate upon adsorption. | This analysis confirms the nature of the interaction, such as electrostatic attraction or covalent bond formation. |

Predictive Modeling of Surfactant Behavior in Complex Systems

Predictive models are crucial for translating molecular-level understanding into practical applications. These models use theoretical principles and experimental data to forecast how a surfactant will behave under different conditions, such as its rate of adsorption and the final equilibrium state.

The effectiveness of a surfactant often depends on how quickly it adsorbs to an interface and the amount that accumulates there at equilibrium. Kinetic models describe the rate of adsorption, while isotherm models describe the equilibrium state.

Adsorption Kinetics: The process of surfactant molecules moving from the bulk solution to an interface is often studied using kinetic models such as the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available adsorption sites.

Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons. ufrgs.br

Studies on the adsorption of linear alkylbenzene sulfonate (LABS) on activated carbon and other surfaces have shown that the process is often well-described by the pseudo-second-order kinetic model, suggesting that chemical interactions play a significant role. scispace.comresearchgate.net The rate of adsorption is influenced by factors like pH and initial surfactant concentration; for anionic surfactants, adsorption is often more favorable at lower pH values where surface positive charge may be higher. scispace.com

Adsorption Equilibrium: Equilibrium adsorption is typically described by isotherms, with the Langmuir and Freundlich models being the most common.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. tudelft.nl

Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces and is not restricted to a monolayer. tudelft.nl

Research on sodium dodecyl benzene (B151609) sulfonate has shown that its adsorption on various mineral surfaces often fits the Langmuir model well, indicating the formation of a surfactant monolayer at equilibrium. tudelft.nl

Table 4: Adsorption Kinetic Parameters for Linear Alkyl Benzene Sulfonate (LABS) on Activated Carbon at pH 3 Data modeled after findings in Zor, S. (2003) for illustrative purposes.

| Initial Concentration (ppm) | q_e (mg/g) (Experimental) | q_e (mg/g) (Calculated, Pseudo-Second-Order) | k_2 (g/mg·min) (Pseudo-Second-Order Rate Constant) |

| 15 | 13.72 | 13.95 | 0.025 |

| 30 | 25.15 | 25.84 | 0.011 |

| 45 | 34.60 | 35.71 | 0.006 |

q_e: amount of surfactant adsorbed at equilibrium. k_2: pseudo-second-order rate constant.

The data illustrates that as the initial concentration of the surfactant increases, the equilibrium adsorption capacity (q_e) also increases, while the rate constant (k_2) tends to decrease. scispace.com This comprehensive modeling approach, from kinetics to equilibrium, is essential for optimizing the performance of surfactants like this compound in industrial processes.

Phase Behavior Prediction in Multi-component Surfactant Systems

The prediction of phase behavior in multi-component systems containing surfactants like this compound is a significant challenge in materials science and formulation engineering. researchgate.net Due to the complexity of interactions between different surfactant molecules, solvents, and other components, purely empirical approaches are often time-consuming and costly. rsc.org Consequently, theoretical and computational models have become indispensable tools for understanding and predicting the phase behavior of such systems. researchgate.net These models provide insights into the molecular self-assembly that governs the formation of various phases, such as micelles, lamellar structures, and hexagonal arrays. rsc.orgnih.gov

Research into analogous surfactant systems, particularly other long-chain dialkylbenzene sulfonates, provides a framework for understanding the expected behavior of this compound. The molecular structure, characterized by two long tridecyl chains attached to a benzenesulfonate (B1194179) headgroup, suggests a strong tendency for self-assembly in solution. The phase behavior is influenced by factors such as surfactant concentration, temperature, and the presence of other components like oils or electrolytes. researchgate.netwhiterose.ac.uk

Computational methods like molecular dynamics (MD) and dissipative particle dynamics (DPD) are powerful techniques for simulating the behavior of surfactant systems at a molecular level. nih.govnih.gov These simulations can predict the formation of different aggregate structures and the transitions between them as system parameters are varied. For instance, MD simulations on similar long-chain alkyl sulfonates have been used to investigate the transition from a gel phase to a lamellar phase with increasing temperature. nih.gov

The following table summarizes the typical phases observed in anionic surfactant systems, which are relevant for predicting the behavior of this compound in multi-component mixtures.

| Phase Type | Description | Typical Surfactant Concentration |

| L1 (Micellar) | Spherical or cylindrical aggregates (micelles) dispersed in a solvent. | Low to moderate |

| H1 (Hexagonal) | Cylindrical micelles packed in a hexagonal array. | Moderate |

| Lα (Lamellar) | Bilayers of surfactant molecules separated by solvent layers. | High |

This table is generated based on typical phase behavior of anionic surfactants and serves as a predictive guide for systems containing this compound.

Studies on linear alkylbenzene sulfonates (LAS) have shown that the structure of the hydrophobic tail significantly affects aggregation properties and phase behavior. researchgate.net The branched nature and the presence of two long alkyl chains in this compound are expected to lead to more complex phase diagrams compared to their linear counterparts. The bulky hydrophobic group may favor the formation of inverted phases or bicontinuous structures, especially in the presence of a non-polar component.

Theoretical models often employ concepts such as the critical packing parameter to predict the geometry of self-assembled structures. This parameter relates the volume of the hydrophobic tail, the area of the headgroup, and the length of the tail. For a surfactant with two long alkyl chains like this compound, the large volume of the hydrophobic part would likely result in a packing parameter that favors the formation of vesicles or lamellar phases even at lower concentrations.

The following table outlines the key computational techniques and their applications in predicting surfactant phase behavior.

| Computational Technique | Application | Key Findings from Related Systems |

| Molecular Dynamics (MD) | Simulates the detailed motion and interaction of atoms and molecules. | Provides insights into the dynamics of self-assembly, conformational changes of surfactant tails, and the structure of hydrated phases (Lc, Lβ', Lα). nih.gov |

| Dissipative Particle Dynamics (DPD) | A coarse-grained simulation method that allows for the study of larger systems and longer timescales. | Effective in predicting phase diagrams of anionic surfactants over a wide range of concentrations and identifying transitions between micellar, hexagonal, and lamellar phases. rsc.orgnih.gov |

| Mean-Field Theories | Approximate theoretical models that describe the average behavior of a system. | Can qualitatively predict phase diagrams and the influence of molecular architecture on phase stability. |

This table summarizes computational approaches applicable to the study of this compound based on research on similar surfactant molecules.

Environmental Fate and Degradation Pathways of Branched Alkylbenzenesulfonates

Aerobic Biodegradation Mechanisms and Kinetics

The aerobic biodegradation of alkylbenzene sulfonates is a stepwise process primarily initiated by microbial action on the alkyl chain. researchgate.net The rate and extent of this degradation are significantly influenced by the structure of the alkyl chain.

The primary degradation of alkylbenzene sulfonates begins with the oxidation of the alkyl chain, which makes the molecule lose its surfactant properties. For linear alkylbenzene sulfonates (LAS), this process is relatively rapid and efficient. The typical aerobic degradation pathway for LAS involves:

ω-oxidation (Omega-oxidation): Microbial enzymes, specifically alkane monooxygenases, attack the terminal methyl group (the ω-carbon) of the linear alkyl chain, converting it into a primary alcohol. This is then further oxidized to an aldehyde and then to a carboxylic acid. researchgate.netnih.gov

β-oxidation (Beta-oxidation): Following ω-oxidation, the resulting fatty acid chain is progressively shortened by the removal of two-carbon units in the form of acetyl-CoA. This process is repeated until the chain is significantly reduced. researchgate.net

In contrast, for branched alkylbenzene sulfonates (BAS), these pathways are sterically hindered. The presence of branching, especially quaternary carbon atoms (a carbon atom bonded to four other carbon atoms), blocks the enzymes responsible for β-oxidation. researchgate.net While ω-oxidation may still occur at a terminal methyl group if one is accessible, the subsequent degradation is impeded.

Table 1: Comparison of Primary Aerobic Biodegradation Pathways for LAS and BAS

| Degradation Pathway | Linear Alkylbenzene Sulfonates (LAS) | Branched Alkylbenzene Sulfonates (BAS) |

|---|---|---|

| ω-oxidation | Readily occurs at the terminal methyl group. | May occur if an accessible terminal methyl group is present. |

| β-oxidation | Efficiently shortens the linear alkyl chain. | Significantly hindered or blocked by branching. |

| α-oxidation | A minor pathway. | A potential, but slower, alternative pathway to bypass branching. |

Ultimate biodegradation refers to the complete conversion of an organic compound by microorganisms into carbon dioxide, water, inorganic salts, and microbial biomass. For LAS, following the shortening of the alkyl chain, the resulting intermediates, known as sulfophenylcarboxylates (SPCs), undergo desulfonation and cleavage of the benzene (B151609) ring. researchgate.netresearchgate.net The final step is the mineralization of the aromatic ring, which is generally rapid once the alkyl chain has been sufficiently degraded. nih.gov Studies using radiolabeled LAS have shown extensive mineralization in soil and water. who.intnih.gov

Anaerobic Degradation Processes

Under anaerobic (oxygen-deficient) conditions, such as in buried sediments, flooded soils, and some wastewater treatment processes, the biodegradation of alkylbenzene sulfonates is generally much slower than in aerobic environments. wikipedia.org

For LAS, some studies have reported negligible primary degradation under anaerobic conditions in wastewater treatment sludge. nih.gov However, other research has demonstrated that LAS can be degraded anaerobically, particularly in marine sediments, though over long periods. osti.gov For instance, one study observed up to 80% removal of LAS in an upflow anaerobic sludge blanket (UASB) reactor, with a portion of this attributed to biological removal. osti.gov The proposed anaerobic pathway for LAS involves an initial attack on the alkyl chain, but the specific mechanisms are less understood than aerobic pathways.

For branched alkylbenzene sulfonates, anaerobic degradation is expected to be even more limited. The same structural features that hinder aerobic biodegradation make them highly resistant to anaerobic microbial attack. The general consensus is that BAS are persistent in anaerobic environments. wikipedia.org

Environmental Partitioning and Mobility in Aquatic and Terrestrial Systems

The way azanium;2,4-di(tridecyl)benzenesulfonate distributes itself in the environment (partitioning) and moves through it (mobility) is governed by its physicochemical properties, particularly its large, hydrophobic structure.

Sorption is the process by which a chemical binds to solid particles. Due to their amphiphilic nature, alkylbenzene sulfonates have a tendency to sorb to organic matter and mineral surfaces in soils, sediments, and sewage sludge.

The long, branched alkyl chains of a compound like di(tridecyl)benzenesulfonate would make it highly hydrophobic. This strong hydrophobicity leads to a high potential for sorption. Studies on LAS have shown that sorption increases with:

Alkyl chain length: Longer chains lead to stronger sorption. researchgate.net

Organic carbon content of the solid: The hydrophobic alkyl tail preferentially associates with organic matter in soil and sediment. acs.orgsciencepublishinggroup.com

Cation concentration (e.g., Ca2+): Divalent cations can bridge the negatively charged sulfonate group and negatively charged sites on sediment particles, enhancing sorption. acs.org

Lower pH: At lower pH, mineral surfaces can become more positively charged, increasing electrostatic attraction to the anionic sulfonate group. sciencepublishinggroup.com

Given its two long tridecyl chains, this compound would be expected to have a very strong affinity for solid phases, leading to its accumulation in sediments, soils receiving sludge, and wastewater sludge. The sorption of LAS to iron oxides has been shown to be particularly strong. nih.gov

Table 2: Factors Influencing Sorption of Alkylbenzene Sulfonates

| Factor | Influence on Sorption | Rationale |

|---|---|---|

| Alkyl Chain Structure | Longer and more branched chains increase sorption. | Increased hydrophobicity leads to a stronger association with organic matter. |

| Organic Matter Content | Higher content increases sorption. | Provides a major reservoir for hydrophobic compounds. acs.orgsciencepublishinggroup.com |

| Clay Content | Can increase sorption. | Provides surface area and charged sites for interaction. |

| pH | Lower pH generally increases sorption. | Affects the surface charge of minerals and electrostatic interactions. sciencepublishinggroup.com |

| Cation Concentration | Higher concentrations of divalent cations (e.g., Ca2+) increase sorption. | Cation bridging between the surfactant and solid particles. acs.org |

Leaching is the process by which chemicals are transported through the soil with water. The mobility of a chemical in the environment is inversely related to its sorption.

Due to its expected strong sorption to soil and sediment particles, the mobility of this compound in aqueous environments is predicted to be very low. researchgate.net Once introduced into soil or an aquatic system, it would likely remain bound to the solid phase, with limited potential for leaching into groundwater or being transported over long distances in the water column. Any transport would likely occur through the movement of contaminated sediment particles during events like high river flow or dredging. In contrast, the degradation products of LAS, the more water-soluble sulfophenylcarboxylates (SPCs), are more mobile. researchgate.net

Influence of Molecular Structure and Environmental Conditions on Degradation Efficiency

The efficiency of microbial degradation of branched alkylbenzenesulfonates is not uniform and is significantly influenced by both the molecular architecture of the surfactant and the prevailing environmental conditions.

The structure of the alkyl side chains is a critical determinant of the biodegradability of alkylbenzene sulfonates. While linear alkylbenzene sulfonates (LAS) are known to be readily biodegradable, the introduction of branching in the alkyl chains significantly reduces the rate and extent of microbial degradation. researchgate.netscite.aiwikipedia.org

The primary mechanism for the biodegradation of the alkyl chain in LAS is initiated by the terminal oxidation (ω-oxidation) of the methyl group, followed by a stepwise shortening of the chain via β-oxidation. researchgate.netresearchgate.net However, the presence of branching, particularly quaternary carbon atoms where the benzene ring is attached, sterically hinders the enzymatic action required for these oxidative pathways. researchgate.net This recalcitrance is a well-documented phenomenon, leading to the phasing out of highly branched ABS (alkylbenzene sulfonates) in many countries in favor of the more environmentally benign LAS. wikipedia.org

For branched structures, an alternative but slower degradation pathway known as α-oxidation, which involves the removal of one carbon atom at a time, may occur. researchgate.net The complexity and degree of branching directly correlate with the persistence of the molecule in the environment. For instance, compounds with extensive branching, such as those with multiple methyl groups or quaternary carbons, exhibit substantially lower biodegradation rates compared to their linear or lightly branched counterparts. researchgate.net

Table 1: Influence of Alkyl Chain Structure on Biodegradability of Alkylbenzene Sulfonates

| Alkyl Chain Structure | Predominant Degradation Pathway | Relative Biodegradability | Reference |

| Linear | ω- and β-oxidation | High | researchgate.net |

| Branched (simple) | α- and β-oxidation | Moderate to Low | researchgate.net |

| Highly Branched (quaternary carbon) | Recalcitrant | Very Low | researchgate.net |

This table provides a generalized overview based on available literature for different classes of alkylbenzene sulfonates.

Environmental parameters play a crucial role in modulating the microbial activity responsible for the degradation of branched alkylbenzenesulfonates.

Temperature: Like most biological processes, the microbial degradation of alkylbenzene sulfonates is temperature-dependent. Studies on LAS have shown that degradation rates decrease significantly at lower temperatures. nih.govresearchgate.net While removal of over 90% can be achieved at temperatures between 15°C and 25°C, the process is considerably inhibited at temperatures below 10°C, requiring longer acclimation periods for the microbial communities. researchgate.netresearchgate.net It is expected that highly branched structures would exhibit even greater sensitivity to temperature fluctuations, with their already slow degradation rates being further reduced in colder environments.

pH: The pH of the surrounding environment can affect both the bioavailability of the surfactant and the metabolic activity of the degrading microorganisms. Most studies on LAS degradation report optimal degradation at a neutral pH of around 7.0. researchgate.net However, some microbial strains have been shown to tolerate a wider pH range, from 5.0 to 9.0. researchgate.net Extreme pH values can inhibit the enzymatic machinery responsible for breaking down the surfactant molecules. For instance, the adsorption of linear alkylbenzene sulfonates onto clays (B1170129) like bentonite (B74815) has been shown to be highest at low pH values, which could potentially reduce their availability for microbial degradation in certain soil and sediment environments. researchgate.net

Salinity: The effect of salinity on the degradation of branched alkylbenzenesulfonates is less well-documented than that of temperature and pH. Some studies on LAS in marine environments suggest that degradation can be efficient in saline waters. nih.govresearchgate.net One study conducted in a bay environment observed that the degradation of LAS improved when it occurred at salinity values close to those of the natural sediment (38.50–40.50 PSU), which was attributed to a higher concentration of adapted bacteria. researchgate.net However, significant variations in salinity, such as those found in estuaries where freshwater mixes with seawater, could impact the composition and activity of microbial communities, potentially affecting degradation rates. High ionic strength, which is a characteristic of saline environments, can also influence the physical-chemical properties of surfactants and their interaction with microorganisms. core.ac.uk

Table 2: General Effects of Environmental Conditions on Alkylbenzene Sulfonate Degradation

| Environmental Parameter | General Effect on Degradation Rate | Optimal Conditions (for LAS) | References |

| Temperature | Increases with temperature up to an optimum, then decreases. | 15°C - 25°C | nih.govresearchgate.net |

| pH | Highest at neutral pH, decreases at acidic or alkaline extremes. | ~7.0 | researchgate.net |

| Salinity | Variable; may depend on microbial adaptation. | Adapted microbial communities in saline environments may be effective. | researchgate.netresearchgate.net |

This table presents generalized trends primarily based on studies of linear alkylbenzene sulfonates (LAS), as specific quantitative data for highly branched dialkylbenzenesulfonates under these varied conditions is limited.

Conclusion and Future Research Directions

Summary of Key Research Findings for Azanium;2,4-di(tridecyl)benzenesulfonate and Related Branched Alkylbenzenesulfonates

Research on alkylbenzene sulfonates has historically focused on the distinction between linear alkylbenzene sulfonates (LAS) and branched alkylbenzene sulfonates (BAS). wikipedia.org LAS, introduced in the 1960s to replace the poorly biodegradable BAS, are known for their rapid breakdown in the environment under aerobic conditions. wikipedia.orgresearchgate.net The degradation process typically starts with the oxidation of the alkyl chain, followed by the removal of the sulfonate group and subsequent breaking of the benzene (B151609) ring. researchgate.net